3-Piperazin-1-ylthiolane 1,1-dioxide

Description

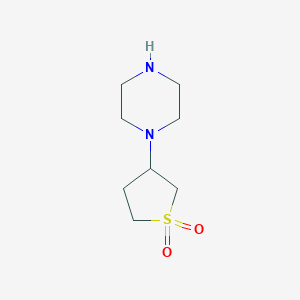

Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-ylthiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c11-13(12)6-1-8(7-13)10-4-2-9-3-5-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOXWQHELZMCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Piperazin 1 Ylthiolane 1,1 Dioxide

Synthesis of the Thiolane 1,1-Dioxide Core

The formation of the thiolane 1,1-dioxide, also known as sulfolane (B150427), is the initial and fundamental stage of the synthesis. This five-membered saturated cyclic sulfone can be prepared through several established and emerging chemical transformations.

Established Oxidation Routes for Thiolanes to Sulfones

A prevalent and reliable method for constructing the thiolane 1,1-dioxide core is the oxidation of a pre-existing thiolane (tetrahydrothiophene) ring. This transformation is a cornerstone of sulfone chemistry, with a variety of oxidizing agents available to effect this conversion.

Commonly employed oxidants include hydrogen peroxide, often used in conjunction with a catalytic amount of acetic acid, which facilitates the conversion of the sulfide (B99878) to the corresponding sulfone in high yields. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective for this oxidation. Another potent oxidizing system is potassium permanganate (B83412) (KMnO4); however, this requires careful control of the reaction conditions to prevent over-oxidation and potential cleavage of the heterocyclic ring. The selection of the oxidant is often dictated by the presence of other functional groups within the molecule and the desired reaction scale.

The oxidation typically proceeds through a stepwise mechanism, involving the initial formation of a sulfoxide (B87167) intermediate, which is subsequently oxidized to the final sulfone.

Cyclization Approaches for Saturated Cyclic Sulfones

An alternative strategy to the oxidation of a pre-formed thiolane ring is the construction of the sulfone-containing ring via cyclization reactions. These methods assemble the saturated cyclic sulfone from acyclic precursors.

A classic approach involves the reaction of a 1,4-dihaloalkane with a sulfide source, such as sodium sulfide, to form the thiolane ring, which can then be oxidized. A more direct route to the sulfone is the Ramberg-Bäcklund reaction, which involves the rearrangement of an α-halo sulfone to an alkene, although this is more commonly applied to the synthesis of unsaturated systems.

For saturated sulfones, a relevant cyclization involves the reaction of a divinyl sulfone precursor through a Michael addition-type cyclization. Another powerful method is the Diels-Alder reaction of a sulfonyl-containing diene with a dienophile, followed by the reduction of the resulting double bond. Furthermore, intramolecular alkylation of a haloalkyl sulfone can be an effective strategy for ring closure.

Emerging Catalytic Methods in Sulfone Synthesis

Recent advancements in catalysis have introduced new and more efficient methods for the synthesis of sulfones, which are applicable to the formation of the thiolane 1,1-dioxide core. These methods often feature milder reaction conditions, higher selectivity, and improved atom economy compared to traditional stoichiometric oxidations.

The catalytic oxidation of sulfides to sulfones using environmentally benign oxidants like molecular oxygen or hydrogen peroxide is a significant area of ongoing research. A variety of transition metal catalysts, including those based on tungsten, molybdenum, and rhenium, have been developed to facilitate this transformation. For instance, a tungsten-based catalyst in combination with hydrogen peroxide can create a highly efficient and selective system for sulfone synthesis.

Additionally, emerging catalytic methods for the construction of the C-S-C bonds necessary for the thiolane ring are being developed. These can involve transition metal-catalyzed cross-coupling reactions to form the carbon-sulfur bonds prior to cyclization. These modern approaches are continuously refining the synthesis of cyclic sulfones, making them more accessible and sustainable.

Installation and Functionalization of the Piperazine (B1678402) Moiety

Following the synthesis of the thiolane 1,1-dioxide core, the next critical step is the introduction of the piperazine ring at the 3-position of the thiolane. This is often followed by further functionalization of the piperazine to achieve the desired molecular properties.

Nucleophilic Substitution Reactions for Piperazine Attachment

The most direct and widely used method for attaching the piperazine moiety to the thiolane 1,1-dioxide ring is through a nucleophilic substitution reaction. This typically involves a thiolane 1,1-dioxide precursor that has a suitable leaving group at the 3-position.

Effective leaving groups for this reaction include halides (e.g., bromo, chloro) or sulfonate esters (e.g., tosylate, mesylate). The reaction proceeds via the nucleophilic attack of a nitrogen atom of the piperazine on the electrophilic carbon at the 3-position of the thiolane ring, leading to the displacement of the leaving group.

The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and often in the presence of a base to neutralize the acid generated during the reaction. Non-nucleophilic bases like triethylamine (B128534) or diisopropylethylamine are common choices to avoid side reactions. Using an excess of piperazine can serve the dual purpose of acting as both the nucleophile and the base.

Table 1: Conditions for Nucleophilic Substitution

| Precursor | Leaving Group | Reagent | Solvent | Base |

|---|---|---|---|---|

| 3-Bromothiolane (B2755563) 1,1-dioxide | Bromo | Piperazine | Acetonitrile | Triethylamine |

| 3-Chlorothiolane 1,1-dioxide | Chloro | Piperazine | DMF | Diisopropylethylamine |

Advanced Amine Functionalization Techniques on Piperazine

After the piperazine ring has been attached, the secondary amine of the piperazine is often functionalized to introduce further diversity and to modulate the properties of the final compound. A range of modern amination and functionalization techniques can be employed for this purpose.

Standard N-alkylation or N-acylation reactions can be used to introduce a wide variety of substituents. For more complex modifications, advanced cross-coupling reactions are frequently utilized. For example, the Buchwald-Hartwig amination allows for the coupling of the piperazine nitrogen with aryl or heteroaryl halides, providing access to a broad array of N-arylpiperazine derivatives.

Another powerful technique is the copper-catalyzed Ullmann condensation, which can also be used to form N-aryl bonds. Furthermore, reductive amination offers a method for introducing alkyl groups by reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. These advanced methods provide a high degree of control and versatility in the final functionalization of the 3-piperazin-1-ylthiolane 1,1-dioxide scaffold.

Table 2: Advanced Functionalization Reactions

| Reaction Type | Reagents | Catalyst | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl halide, Base | Palladium-based catalyst | N-Arylpiperazine |

| Ullmann Condensation | Aryl halide, Base | Copper-based catalyst | N-Arylpiperazine |

C-H Functionalization in Piperazine Chemistry

The direct functionalization of carbon-hydrogen (C-H) bonds on a piperazine ring represents a modern and atom-economical approach to creating complex molecules. nih.govnih.govgoogle.com This strategy avoids the often lengthy and wasteful steps associated with pre-functionalized starting materials. While challenging due to the presence of two nitrogen atoms that can complicate catalyst activity, several methods have been developed for the C-H functionalization of piperazines, which could hypothetically be applied to the synthesis of this compound or its derivatives. nih.govresearchgate.net

Advanced techniques such as photoredox catalysis and transition-metal-catalyzed reactions have emerged as powerful tools. nih.govresearchgate.net For instance, iridium-based photoredox catalysts have been successfully used for the C-H arylation of N-Boc protected piperazines. nih.govnih.gov This method proceeds via a single-electron transfer mechanism, generating an α-amino radical that can couple with a suitable partner.

Another significant approach is the use of directed metalation, often employing organolithium bases. nih.govresearchgate.net By carefully selecting the directing group and reaction conditions, it is possible to achieve regioselective deprotonation at a specific C-H bond on the piperazine ring, followed by quenching with an electrophile.

Table 1: Potential C-H Functionalization Strategies for Piperazine Scaffolds

| Method | Catalyst/Reagent | Description | Potential Application |

| Photoredox Catalysis | Ir(ppy)₃ or similar photocatalyst | Light-induced single-electron transfer to generate an α-amino radical for coupling reactions. | Arylation or alkylation of the piperazine ring before or after coupling with the thiolane moiety. |

| Transition-Metal Catalysis | Palladium, Rhodium, or Copper catalysts | Directed or undirected activation of C-H bonds for cross-coupling reactions. | Introduction of functional groups to the piperazine backbone. |

| Directed Ortho-Metalation | n-BuLi/sparteine | Regioselective deprotonation and subsequent reaction with an electrophile. | Functionalization of a pre-formed piperazinyl-thiolane structure. |

This table presents hypothetical applications of known C-H functionalization methods to the synthesis of the target compound or its analogs, based on existing literature for other piperazine derivatives.

Convergent and Linear Synthesis Pathways for this compound

A plausible linear approach could start with a pre-formed piperazine ring, which is then elaborated. Conversely, a convergent synthesis would likely involve the coupling of a piperazine derivative with a suitably functionalized thiolane 1,1-dioxide.

Development of Key Precursors and Intermediates

The success of any synthetic route hinges on the availability and efficient preparation of key precursors. For the synthesis of this compound, critical intermediates would include activated forms of both the piperazine and thiolane 1,1-dioxide rings.

Piperazine Precursors: Mono-protected piperazines, such as N-Boc-piperazine, are crucial for preventing undesired side reactions and allowing for selective functionalization. These are commercially available or can be readily prepared.

Thiolane 1,1-Dioxide Precursors: A key intermediate for the convergent approach would be a thiolane 1,1-dioxide with a leaving group at the 3-position, such as 3-chlorothiolane 1,1-dioxide or 3-bromothiolane 1,1-dioxide. Alternatively, precursors like 3-aminothiolane 1,1-dioxide or thiolane-3-one 1,1-dioxide could be employed. The synthesis of thiophene (B33073) 1,1-dioxides and their subsequent reduction is a known method for accessing saturated thiolane 1,1-dioxides. utexas.edu

Table 2: Key Precursors for the Synthesis of this compound

| Precursor | Structure | Synthetic Utility |

| N-Boc-piperazine | A mono-protected piperazine that can react as a nucleophile. | |

| 3-Halothiolane 1,1-dioxide | An electrophilic partner for nucleophilic substitution with piperazine. | |

| 3-Aminothiolane 1,1-dioxide | Can be used for reductive amination with a suitable carbonyl compound or for other coupling chemistries. | |

| Thiolane-3-one 1,1-dioxide | A precursor for reductive amination with piperazine. |

This table outlines potential key precursors and their roles in the hypothetical synthesis of the target compound.

Reaction Condition Optimization and Mechanistic Studies

The coupling of the piperazine and thiolane 1,1-dioxide fragments would likely proceed via a nucleophilic substitution reaction. In a convergent synthesis, this would involve the reaction of piperazine (or a mono-protected derivative) with a 3-substituted thiolane 1,1-dioxide. Optimization of reaction conditions such as solvent, temperature, and base would be critical to maximize the yield and purity of the desired product.

For a nucleophilic aromatic substitution (SNAr) on a related thiophene dioxide, the reaction mechanism typically involves the initial addition of the nucleophile to form a Meisenheimer complex, followed by the elimination of the leaving group. nih.gov While the target molecule contains a saturated thiolane ring, similar principles of nucleophilic substitution would apply.

Mechanistic studies, potentially employing computational methods like Density Functional Theory (DFT), could provide valuable insights into the reaction pathway and help in the rational design of catalysts and the selection of optimal reaction conditions. nih.gov

Stereochemical Control in Synthesis (if applicable to derivatives)

While this compound itself is achiral, the introduction of substituents on either the piperazine or the thiolane ring could create stereocenters. In such cases, controlling the stereochemistry would be a critical aspect of the synthesis.

For derivatives with a stereocenter at the 3-position of the thiolane ring, a stereoselective synthesis could be achieved by starting with a chiral precursor. For example, the use of a chiral auxiliary during the synthesis of the thiolane ring or the enzymatic resolution of a racemic intermediate could provide access to enantiomerically pure products. The stereochemistry of the final product would be determined by the stereochemistry of the starting materials and the mechanism of the key bond-forming reactions.

Chemical Reactivity and Transformations of 3 Piperazin 1 Ylthiolane 1,1 Dioxide

Reactivity of the Thiolane 1,1-Dioxide Ring System

The thiolane 1,1-dioxide, also known as sulfolane (B150427), is a five-membered cyclic sulfone. The sulfone group is a dominant feature that profoundly influences the reactivity of the heterocyclic ring. enamine.net

Electron-Withdrawing Effects of the Sulfone Group

The sulfonyl group (-S(O)₂-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the d-orbital participation of the sulfur atom. wikipedia.org This strong inductive effect reduces the electron density of the adjacent carbon atoms in the thiolane ring. rsc.org Consequently, the protons on the carbons alpha to the sulfone group (at the C2 and C5 positions) exhibit increased acidity compared to those in a simple alkane ring. This electronic feature makes the sulfone group a key synthon for constructing carbon-carbon bonds. wikipedia.org The electron-deficient nature of the ring system also influences its stability and interactions with other molecules. enamine.netnih.gov

α-Sulfone Carbanion Chemistry

The enhanced acidity of the α-protons allows for their removal by a suitable base to form a stabilized carbanion. wikipedia.org This α-sulfonyl carbanion is a key reactive intermediate in organic synthesis. wikipedia.orguclouvain.beacs.org The stability of the carbanion is attributed to the delocalization of the negative charge onto the adjacent sulfonyl group.

These carbanions are potent nucleophiles and can participate in a variety of bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to form new carbon-carbon single bonds. wikipedia.org

Michael Addition: Conjugate addition to α,β-unsaturated systems. wikipedia.orgwikipedia.org

Addition to Carbonyls: Reaction with aldehydes and ketones, which is a key step in transformations like the Julia olefination. wikipedia.org

For 3-Piperazin-1-ylthiolane 1,1-dioxide, the formation of a carbanion would occur at the C2 or C5 position. The presence of the bulky piperazine (B1678402) group at C3 might introduce steric hindrance that could influence the regioselectivity of deprotonation and subsequent reactions.

Cycloaddition and Retro-Cycloaddition Reactions (Drawing from related cyclic sulfones like thiophene (B33073) 1,1-dioxides)

The saturated thiolane 1,1-dioxide ring in this compound does not directly participate in cycloaddition reactions as a diene or dienophile. However, the chemistry of related unsaturated cyclic sulfones is highly relevant and demonstrates the synthetic potential of this ring system. ucsb.edu

Unsaturated five-membered cyclic sulfones, known as sulfolenes, are stable precursors for conjugated dienes. For instance, 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) undergoes a thermal retro-cycloaddition (or cheletropic elimination) reaction to extrude sulfur dioxide (SO₂) and generate 1,3-butadiene. This reaction is a cornerstone of diene synthesis. ucsb.edu

Furthermore, thiophene 1,1-dioxides, the fully unsaturated analogs, are highly reactive species in Diels-Alder reactions. utexas.eduacs.org Due to the electron-withdrawing sulfonyl group, they are electron-deficient dienes and react readily with a wide variety of dienophiles, including electron-rich alkenes, in [4+2] cycloadditions. utexas.eduresearchtrends.netsemanticscholar.org They can also act as dienophiles (2π component) in some reactions. utexas.edu The initial cycloadducts often spontaneously extrude SO₂ to yield aromatic products. acs.org This reactivity highlights the synthetic versatility imparted by the sulfone group within a five-membered ring. researchgate.netacs.org

Table 1: Reactivity of the Thiolane 1,1-Dioxide System

| Reaction Type | Description | Key Features |

| α-Deprotonation | Removal of a proton from the carbon adjacent (alpha) to the sulfone group using a base. | Forms a stabilized α-sulfonyl carbanion. |

| α-Sulfonyl Carbanion Alkylation | The α-sulfonyl carbanion acts as a nucleophile, attacking an alkyl halide. | Forms a new C-C bond at the α-position. |

| Retro-Cycloaddition (of unsaturated analogs) | Thermal elimination of sulfur dioxide (SO₂) from a sulfolene ring. | Generates a conjugated diene. A key reaction of the parent ring system. |

| Diels-Alder Cycloaddition (of thiophene 1,1-dioxides) | [4+2] cycloaddition where the thiophene 1,1-dioxide acts as a diene. | Reacts with dienophiles to form six-membered rings, often followed by SO₂ extrusion. |

Reactivity of the Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms, which are the primary centers of reactivity for this portion of the molecule. mdpi.com In this compound, one nitrogen is tertiary (N1, bonded to the thiolane ring) and the other is secondary (N4). Their nucleophilic and basic character drives the reactivity. researchgate.net

Basicity and Protonation Equilibria

The nitrogen atoms of the piperazine ring are basic and can be protonated by acids. The basicity, typically expressed as pKa of the conjugate acid, is a critical parameter influencing the molecule's behavior in solution. Piperazine itself has two pKa values, corresponding to the two protonation steps. The presence of substituents significantly alters these values. rsc.orgnih.gov

The N1 nitrogen, being a tertiary amine directly attached to the electron-withdrawing thiolane 1,1-dioxide ring, is expected to be less basic than the N4 nitrogen. The N4 nitrogen is a secondary amine and is more electronically isolated from the sulfone group, thus retaining more of the typical basicity of a dialkyl amine. academie-sciences.frnih.gov Therefore, in an acidic medium, the N4 nitrogen is expected to be protonated first. The equilibrium between the unprotonated, monoprotonated, and diprotonated forms is pH-dependent. rsc.orgacs.org

Table 2: Comparative pKa Values of Piperazine and Related Compounds

| Compound | pKa1 | pKa2 | Reference |

| Piperazine | 9.73 | 5.33 | researchgate.net |

| 1-Methylpiperazine | 9.25 | 4.75 | rsc.org |

| 1,4-Dimethylpiperazine | 8.4 | 4.2 | nih.govacs.org |

| N-(2-Hydroxyethyl)piperazine | 9.0 | 4.9 | academie-sciences.fr |

Note: pKa values can vary slightly depending on experimental conditions (temperature, ionic strength).

N-Alkylation and Acylation Reactions

The secondary amine (N4) of the piperazine moiety is a strong nucleophile and readily undergoes N-alkylation and N-acylation reactions. mdpi.comambeed.com

N-Alkylation: This reaction involves the treatment of the molecule with an alkylating agent, such as an alkyl halide or sulfonate, typically in the presence of a base to neutralize the acid formed. mdpi.comnih.gov This results in the formation of a tertiary amine at the N4 position. To avoid dialkylation at both nitrogens in unsubstituted piperazine, protecting groups or an excess of piperazine are often used, but for this compound, the N4 position is the more reactive and accessible site for mono-alkylation. researchgate.net

N-Acylation: The N4 nitrogen reacts with acylating agents like acyl chlorides or acid anhydrides to form an amide. nih.govnih.gov This reaction is generally very efficient. The resulting amide group has significantly different electronic properties compared to the starting amine; it is non-basic due to the delocalization of the nitrogen lone pair into the carbonyl group. nih.govrsc.org

These reactions provide a straightforward method for introducing a wide variety of functional groups onto the piperazine ring, allowing for the synthesis of a diverse library of derivatives. researchgate.net

Potential for Coordination Chemistry

The piperazine moiety within this compound provides a clear avenue for its involvement in coordination chemistry. The two nitrogen atoms of the piperazine ring possess lone pairs of electrons, making them potential donor sites for coordination with metal ions. The piperazine scaffold is a privileged structure in medicinal chemistry and is found in numerous biologically active compounds, and its derivatives are known to form stable complexes with a variety of transition metals. rsc.org

The coordinating ability of piperazine derivatives is influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other substituents on the piperazine ring. In the case of this compound, the thiolane 1,1-dioxide group may exert steric and electronic effects on the coordinating nitrogen atoms.

Generally, piperazine and its derivatives can act as bidentate or bridging ligands, coordinating to one or more metal centers. The formation of metal complexes can significantly alter the physicochemical properties of the organic ligand, including its solubility, reactivity, and biological activity. The study of piperazine-containing macrocycles has shown that the piperazine ring can adopt different conformations, such as the thermodynamically favored chair conformation or a boat conformation, upon complexation with metal ions like Cu(II) and Zn(II). nih.gov This conformational flexibility allows the nitrogen atoms to position themselves favorably for coordination. nih.gov

The versatile binding possibilities of the piperazine nucleus have been utilized in the development of catalysts and metal-organic frameworks (MOFs). rsc.org Therefore, it is plausible that this compound could also serve as a ligand in the synthesis of novel coordination polymers and metal complexes with potential applications in catalysis or materials science. monash.edu

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

|---|---|---|

| Monodentate | Coordination through the secondary amine of the piperazine ring. | Various transition metals |

| Bidentate (Chelating) | Coordination through both nitrogen atoms of the piperazine ring to the same metal center. | Cu(II), Zn(II), Ni(II), Co(II) |

| Bidentate (Bridging) | Coordination of the two piperazine nitrogens to two different metal centers, forming a bridge. | Ag(I), Cd(II) |

Transformations Involving the Piperazine-Thiolane 1,1-Dioxide Linkage

Transformations involving the cleavage of this C-N bond would likely require harsh reaction conditions. Potential reactions could include reductive cleavage or nucleophilic substitution at the carbon atom of the thiolane ring, although the latter would be challenging on a saturated carbon. The stability of similar linkages in related heterocyclic systems suggests that this bond would be robust under typical synthetic transformations.

Strategies for Derivatization and Scaffold Modification

The presence of a secondary amine in the piperazine ring of this compound offers a primary site for derivatization. This allows for the straightforward introduction of a wide variety of functional groups, enabling the synthesis of a library of analogs with modified properties.

Common derivatization strategies for secondary amines like piperazine include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl groups onto the nitrogen atom.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to introduce aromatic substituents.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These derivatization reactions are generally high-yielding and allow for significant structural diversity to be introduced. For instance, piperazine derivatives have been used for the derivatization of carboxyl groups on peptides to enhance their ionization efficiency in mass spectrometry. nih.gov

Modification of the thiolane 1,1-dioxide scaffold is more challenging. The saturated nature of the ring makes electrophilic substitution difficult. nih.gov However, functionalization could potentially be achieved through radical reactions or by deprotonation of the carbon atoms alpha to the sulfonyl group, followed by reaction with an electrophile.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl piperazine derivative |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acyl piperazine derivative (amide) |

| N-Arylation | Aryl halide, Pd or Cu catalyst | N-Aryl piperazine derivative |

| Michael Addition | α,β-Unsaturated carbonyl compound | N-Substituted piperazine derivative |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl piperazine derivative |

Structural Elucidation and Advanced Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Piperazin-1-ylthiolane 1,1-dioxide, both ¹H and ¹³C NMR would provide crucial information regarding the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the sulfolane (B150427) and piperazine (B1678402) rings. The protons on the sulfolane ring, particularly those adjacent to the sulfone group, would likely appear at a downfield chemical shift due to the electron-withdrawing nature of the SO₂ group. The proton at the C3 position, being attached to the nitrogen of the piperazine ring, would also experience a characteristic shift. The piperazine ring protons typically exhibit complex splitting patterns due to their conformational dynamics. The presence of a secondary amine (N-H) would give rise to a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom. The carbons of the sulfolane ring attached to the sulfone group (C2 and C5) are expected to be the most downfield-shifted carbons in that ring system. The carbon atom at the point of substitution (C3) would also show a significant shift due to the attachment of the nitrogen atom. The carbons of the piperazine ring would appear in a typical range for saturated heterocyclic amines.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Sulfolane H2, H5 | 3.0 - 3.5 | 50 - 55 |

| Sulfolane H3 | 3.2 - 3.8 | 55 - 65 |

| Sulfolane H4 | 2.0 - 2.5 | 25 - 30 |

| Piperazine H (axial & equatorial) | 2.5 - 3.5 | 45 - 55 |

| Piperazine N-H | 1.5 - 3.0 (broad) | - |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, confirming its elemental composition.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and its fragmentation would likely involve the cleavage of the C-N bond connecting the two ring systems. Common fragmentation patterns for piperazine derivatives include the loss of parts of the piperazine ring, leading to characteristic ions. researchgate.netresearchgate.netxml-journal.net The sulfolane moiety is known to be stable, but can also fragment through the loss of SO₂. researchgate.net The mass spectrum of sulfolane itself shows a molecular ion at m/z 120, with significant fragments at m/z 56 and 41, corresponding to the loss of SO₂ and subsequent fragmentation. researchgate.net

Expected Key Fragmentation Ions for this compound

| m/z Value | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M - C₄H₈N]⁺ | Loss of a piperazine fragment |

| [C₄H₉N₂]⁺ | Piperazinyl cation |

| [C₄H₈O₂S]⁺ | Sulfolane cation |

| [C₄H₈]⁺ | Loss of SO₂ from sulfolane fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the sulfone group. Asymmetric and symmetric SO₂ stretching vibrations are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibration of the piperazine ring would appear as a moderate to weak band in the 3500-3300 cm⁻¹ region. C-H stretching vibrations of the aliphatic rings would be observed around 3000-2800 cm⁻¹. The C-N stretching vibration would likely be found in the 1250-1020 cm⁻¹ range. niscpr.res.inscispace.com

Raman spectroscopy would provide complementary information. While the SO₂ stretching bands are also Raman active, the C-C and C-S stretching vibrations of the ring structures might be more prominent in the Raman spectrum. nih.gov The symmetric vibrations of the molecule would generally result in stronger Raman signals. youtube.com

Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3500 - 3300 | 3500 - 3300 |

| C-H Stretch (aliphatic) | 3000 - 2800 | 3000 - 2800 |

| SO₂ Asymmetric Stretch | 1350 - 1300 | 1350 - 1300 |

| SO₂ Symmetric Stretch | 1160 - 1120 | 1160 - 1120 |

| C-N Stretch | 1250 - 1020 | 1250 - 1020 |

| C-S Stretch | 700 - 600 | 700 - 600 |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction on a single crystal of this compound would provide unambiguous proof of its three-dimensional structure in the solid state. The analysis would reveal precise bond lengths, bond angles, and the conformation of both the sulfolane and piperazine rings.

Based on studies of similar molecules, the sulfolane ring is expected to adopt a twisted or envelope conformation. researchgate.net The piperazine ring typically exists in a chair conformation. researchgate.netacs.orgoptica.org The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the N-H group of the piperazine ring and the oxygen atoms of the sulfone group, which could lead to the formation of extended supramolecular networks.

Expected Crystallographic Parameters

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Conformation | Chair for piperazine, twist/envelope for sulfolane |

| Intermolecular Interactions | Hydrogen bonding between N-H and SO₂ |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within mixtures. Due to its polarity, a combination of methods might be necessary for comprehensive analysis.

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), could be used for the analysis of this compound. mdpi.comnih.govmdpi.comnih.gov However, the high polarity and potential for low volatility might necessitate derivatization of the piperazine's N-H group to improve its chromatographic behavior.

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of polar compounds. rdd.edu.iqhelixchrom.comjocpr.com A reversed-phase column with an aqueous-organic mobile phase, possibly containing an ion-pairing agent, would likely be effective for its separation. Due to the lack of a strong chromophore in the molecule, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more suitable than a UV detector for quantification. jocpr.comnih.gov

Thin-Layer Chromatography (TLC) would be a valuable tool for rapid purity checks and for monitoring the progress of reactions involving this compound. A polar stationary phase (e.g., silica (B1680970) gel) and a mixture of polar and non-polar organic solvents would be used for development.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Energetics

There are no publicly available quantum mechanical studies that specifically detail the electronic structure and energetics of 3-Piperazin-1-ylthiolane 1,1-dioxide.

Conformation and Tautomerism

No specific studies on the conformation or potential tautomeric forms of this compound have been found in the scientific literature. The thiolane 1,1-dioxide (sulfolane) ring is a stable, non-aromatic system, and the piperazine (B1678402) ring typically exists in a chair conformation. nih.govnih.gov However, without specific computational analysis, the preferred conformation of the combined molecule and the rotational barriers of the piperazinyl substituent remain undetermined.

Frontier Molecular Orbital Analysis

A frontier molecular orbital (FMO) analysis, which is crucial for understanding a molecule's reactivity and electronic properties, has not been published for this compound. Such an analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For context, studies on other aryl sulfonyl piperazine derivatives have utilized Density Functional Theory (DFT) calculations to determine these values, which helps in predicting the molecule's reactivity and electronic transitions. jddtonline.inforesearchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

There is no evidence of molecular dynamics (MD) simulations being performed to explore the conformational landscape of this compound. MD simulations are powerful tools for understanding the dynamic behavior of molecules over time, including how they might change shape to bind to a receptor. nih.gov While MD studies have been conducted on piperazine derivatives in different contexts, such as their use in CO2 capture, this specific compound has not been the subject of such an investigation. nih.gov

In Silico Prediction of Reactivity and Mechanistic Pathways

No in silico predictions of reactivity or mechanistic pathways involving this compound have been reported. Computational methods, often employing DFT, can predict sites of electrophilic or nucleophilic attack and elucidate potential reaction mechanisms. jddtonline.info The absence of such data means that the chemical reactivity profile of this compound is not theoretically established.

Ligand-Receptor Interaction Modeling

Specific ligand-receptor interaction modeling or docking studies for this compound are not available in the public domain. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com Numerous studies have performed docking analyses on various piperazine derivatives to predict their binding affinity to biological targets like serotonin (B10506) or dopamine (B1211576) receptors, but this particular molecule has not been included in those reports. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

There is insufficient data on derivatives of this compound to construct any meaningful Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies require a dataset of structurally related compounds with measured biological activities to develop a mathematical model that relates chemical structure to activity. nih.govnih.gov Without a series of analogs and corresponding biological data, a QSAR analysis for this compound and its derivatives is not feasible.

In Vitro Biological Activity and Structure Activity Relationship Sar Studies

Exploration of Antimicrobial Activities

Derivatives of piperazine (B1678402) have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising scaffold for the development of new anti-infective agents. nih.gov

Inhibition of Bacterial Growth

The antibacterial efficacy of piperazine-containing compounds has been evaluated against a range of Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Several studies have highlighted the potent activity of piperazine derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.netnih.gov For instance, certain novel 4-piperazinylquinoline hybrid derivatives have shown potent and selective activity against S. aureus. nih.gov One such compound exhibited a minimum inhibitory concentration (MIC) of 10 μM and demonstrated an ability to disrupt the bacterial cell membrane. nih.gov Similarly, another study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) reported a minimum bactericidal concentration (MBC) of 5.0 μg/mL against S. aureus and 10 μg/mL against MRSA. nih.gov

Escherichia coli : Piperazine derivatives have also been investigated for their activity against E. coli. In a study of N,N′-bis(1,3,4-thiadiazole) substituted piperazines, the compounds showed significant antibacterial activity against Gram-negative strains, particularly E. coli. mdpi.com

Pseudomonas aeruginosa : The activity of these compounds against Pseudomonas aeruginosa has also been noted. For example, certain 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides showed better activity against P. aeruginosa than the reference drug ampicillin (B1664943). nih.gov

| Compound/Derivative Class | Bacterial Strain | Activity (MIC/MBC) | Reference |

|---|---|---|---|

| 4-Piperazinylquinoline hybrid | Staphylococcus aureus | MIC: 10 μM | nih.gov |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Staphylococcus aureus | MBC: 5.0 μg/mL | nih.gov |

| Methicillin-resistant S. aureus (MRSA) | MBC: 10 μg/mL | ||

| N,N′-bis(1,3,4-thiadiazole) substituted piperazines | Escherichia coli | Significant Activity | mdpi.com |

| 2-Piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Pseudomonas aeruginosa | More potent than ampicillin | nih.gov |

Antifungal Efficacy

The antifungal potential of piperazine derivatives has been explored against clinically relevant fungal pathogens.

Candida albicans : Studies have shown that piperazine-containing compounds exhibit activity against Candida albicans. For example, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole showed moderate antifungal activity. mdpi.com Another study on alkylated piperazine-azole hybrids reported broad-spectrum activity against various fungal strains, including C. albicans. nih.gov

Aspergillus flavus : The aforementioned study on N,N′-disubstituted piperazines also demonstrated weak to moderate activity against Aspergillus flavus. mdpi.com

| Compound/Derivative Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| N,N′-bis(1,3,4-thiadiazole) substituted piperazines | Candida albicans | Moderate Activity | mdpi.com |

| N,N′-bis(1,3,4-thiadiazole) substituted piperazines | Aspergillus flavus | Weak to Moderate Activity | |

| Alkylated piperazine-azole hybrids | Candida albicans | Broad-spectrum Activity | nih.gov |

Mechanistic Insights into Antimicrobial Action

Research into the mechanisms underlying the antimicrobial activity of piperazine derivatives has pointed towards the inhibition of essential microbial enzymes.

Enoyl-ACP Reductase (ENR) Inhibition : The bacterial enoyl-acyl carrier protein reductase (ENR) is a crucial enzyme in fatty acid biosynthesis and a validated target for antibacterial drugs. nih.gov Several studies have suggested that piperazine derivatives exert their antibacterial effects by inhibiting this enzyme. nih.govresearchgate.netfrontiersin.org For example, a series of piperazine derivatives showed potent inhibition against the ENR from Mycobacterium tuberculosis. researchgate.netfrontiersin.org Molecular docking studies of N,N′-disubstituted piperazines have also shown good binding scores with the active site of E. coli enoyl reductase. mdpi.com

MurB Inhibition : Molecular docking studies have suggested that some piperazine derivatives may act by inhibiting UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov

CYP51 Inhibition : Sterol 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.govosti.gov Azole antifungal agents are known to inhibit this enzyme. nih.gov Molecular docking studies have indicated that piperazine derivatives can also interact with and inhibit Candida albicans CYP51, suggesting a potential mechanism for their antifungal activity. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition : Dihydrofolate reductase (DHFR) is an essential enzyme in the folate biosynthesis pathway, which is vital for the synthesis of nucleic acids and amino acids. snv63.runih.gov Inhibition of DHFR is a known mechanism of action for several antimicrobial drugs. nih.gov In silico and molecular docking studies have suggested that piperazine derivatives have the potential to inhibit DHFR, including the DHFR from P. falciparum. nih.govresearchgate.net

Assessment of Anti-Inflammatory Potential (In Vitro)

In addition to their antimicrobial properties, piperazine derivatives have been evaluated for their anti-inflammatory activities in various in vitro models.

Modulation of Inflammatory Mediators

Inflammation is a complex biological response involving the release of various pro-inflammatory mediators. mdpi.com Studies have shown that piperazine derivatives can modulate the production of these mediators. For instance, a series of methyl salicylate derivatives bearing a piperazine moiety were found to significantly inhibit the release of lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophages in a dose-dependent manner. nih.gov Another study on ferrocenyl(piperazine-1-yl)methanone-based derivatives reported potent inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 macrophages, with one compound showing an IC50 value of 7.65 μM. nih.gov This compound also demonstrated significant inhibition of the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Interaction with Cyclooxygenase (COX) Enzymes (in vitro)

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. nih.govwikipedia.org There are two main isoforms, COX-1 and COX-2. nih.gov Inhibition of COX enzymes, particularly COX-2, is a major mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). clinpgx.org Research has indicated that some piperazine derivatives can interact with and inhibit COX enzymes. For example, a methyl salicylate derivative containing a piperazine moiety was found to attenuate LPS-induced COX-2 up-regulation in RAW264.7 macrophages. nih.gov

Investigation of Antioxidant Properties (In Vitro)

The piperazine nucleus is a component of various compounds investigated for their antioxidant potential. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous disease states, making antioxidant and radical scavenging activities a key area of research.

In vitro antioxidant capacity is commonly evaluated using free radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nanobioletters.comnih.gov In the DPPH assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. nih.govtubitak.gov.tr

While specific data for 3-Piperazin-1-ylthiolane 1,1-dioxide is not available, studies on other piperazine derivatives have demonstrated notable free radical scavenging activity. For instance, a series of novel piperazine compounds were evaluated for their ability to scavenge DPPH free radicals, showing varying degrees of efficacy that can be compared to standard antioxidants like ascorbic acid. researchgate.net The scavenging potential often depends on the nature and position of substituents on the piperazine ring. researchgate.net

| Compound Type | Assay | Observation | Reference |

|---|---|---|---|

| Piperazine Derivatives (General) | DPPH Radical Scavenging | Showed concentration-dependent scavenging activity. | researchgate.net |

| Plant Extracts containing Phenolics/Flavonoids | DPPH Radical Scavenging | Significant reduction of DPPH radicals observed. | tubitak.gov.tr |

| Biosynthesized TiO2 Nanoparticles | ABTS Radical Scavenging | Exerted concentration-dependent radical scavenging effects. | nanobioletters.com |

Other Potential In Vitro Biological Activities (based on sulfone and piperazine scaffolds)

The combination of sulfone and piperazine moieties is a recognized pharmacophore in medicinal chemistry, associated with a wide range of biological activities.

The piperazine ring is a key structural component in many antimalarial agents. nih.gov Compounds containing a sulfonylpiperazine scaffold have been identified as specific inhibitors of Plasmodium falciparum invasion into red blood cells. nih.gov For example, the compound MMV020291 and its analogues have demonstrated potency in this area, potentially by interfering with actin-1/profilin dynamics in the parasite. nih.gov

Furthermore, research into piperazine-tethered thiazole compounds has led to the identification of molecules with significant antiplasmodial activity, particularly against chloroquine-resistant strains of P. falciparum. mdpi.com One hit compound from this class, 2291-61, exhibited an antiplasmodial EC₅₀ of 102 nM against the Dd2 strain. mdpi.com Similarly, piperazine-substituted 4(1H)-quinolones have been developed as potent antimalarial agents, with some showing curative effects in in vivo models and activity against the liver stages of the parasite. nih.gov

| Compound Class | Target | Mechanism/Activity | Example Compound | Potency | Reference |

|---|---|---|---|---|---|

| Sulfonylpiperazines | Plasmodium falciparum | Inhibitor of red blood cell invasion. | MMV020291 | Potent activity reported. | nih.gov |

| Piperazine-tethered Thiazoles | P. falciparum (Dd2 strain) | Antiplasmodial activity. | 2291-61 | EC₅₀ = 102 nM | mdpi.com |

| Piperazine-containing 4(1H)-quinolones | P. falciparum (W2 strain) | Blood stage activity. | 8a (N-Phenylpiperazinyl-4(1H)-quinolone) | EC₅₀ = 4.5 nM | nih.gov |

The sulfone and piperazine motifs are integral to the design of various enzyme inhibitors. A prominent example is in the development of inhibitors for HIV enzymes. Piperazine sulfonamides have been designed as highly potent HIV-1 protease inhibitors. nih.gov These compounds were engineered to interact directly with key residues (Ile50A and Ile50B) in the enzyme's active site, displacing a critical water molecule and leading to high binding affinity. nih.gov One such bicyclic piperazine sulfonamide demonstrated an IC₅₀ of 12 pM for HIV-1 protease. nih.gov

In addition to protease, derivatives bearing a piperazine sulfonyl group have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. researchgate.net These compounds are designed to enhance interactions with the enzyme's backbone, showing efficacy against both wild-type and drug-resistant viral strains. researchgate.net

Building on their enzyme modulatory effects, compounds containing piperazine and sulfone scaffolds have shown significant promise as anti-HIV agents. The development of piperazine sulfonamide cores led to HIV-1 protease inhibitors with potent antiviral activity (EC₅₀ = 2.8 nM) in cell-based assays. nih.gov

Similarly, diarylpyrimidine derivatives featuring a piperazine sulfonyl moiety have been identified as powerful HIV-1 NNRTIs. researchgate.net One lead compound, 18b1, demonstrated single-digit nanomolar potency against wild-type HIV-1 and five mutant strains, showing significant improvement over the approved drug etravirine. researchgate.net The structure-activity relationship studies in this class revealed that substituents on the piperazine ring and the aryl rings are crucial for potent anti-HIV activity. researchgate.netnih.gov

| Compound Class | Target Enzyme | Antiviral Activity (Cell-based) | Example Compound | Potency | Reference |

|---|---|---|---|---|---|

| Bicyclic Piperazine Sulfonamide | HIV-1 Protease | Antiviral activity against HIV-1. | 38 | EC₅₀ = 2.8 nM | nih.gov |

| Piperazine Sulfonamide | HIV-1 Protease | Antiviral activity against HIV-1. | 7 | EC₅₀ = 27 nM | nih.gov |

| Diarylpyrimidine Piperazine Sulfonyl | HIV-1 Reverse Transcriptase | Activity against wild-type and mutant HIV-1 strains. | 18b1 | Single-digit nanomolar potency | researchgate.net |

| Arylpiperazinyl Fluoroquinolones | HIV-1 | Activity in chronically infected cells. | Not specified | IC₅₀ = 0.06 µM | nih.gov |

Both sulfone and piperazine moieties are found in molecules with demonstrated anti-proliferative effects against various cancer cell lines. Sulfone derivatives of 5-nitrothiazole have shown promising and selective in vitro anti-proliferative activity against the HepG2 human liver cancer cell line. nih.govnih.gov

Piperazine-incorporated compounds have also been evaluated for their cytotoxic effects. For example, certain piperazine derivatives showed IC₅₀ values of 33.20 µM and 21.22 µM against the A-549 human lung carcinoma cell line, and 11.33 µM against the HCT-116 colon cancer line. researchgate.net The introduction of a piperazine moiety to natural products like artemisinin has been shown to dramatically increase the inhibitory effect on certain cancer cells, such as the human breast cancer MCF-7 line. nih.gov Furthermore, a combretastatin-A4 linked sulphonyl piperazine derivative exhibited remarkable cytotoxicity against A549 cells with an IC₅₀ of 0.36 µM. nih.gov

| Compound Class | Cancer Cell Line | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Combretastatin-A4 linked sulphonyl piperazine | A549 (Lung) | 0.36 µM | nih.gov |

| Piperazine Derivative C-4 | A-549 (Lung) | 33.20 µM | researchgate.net |

| Piperazine Derivative C-5 | A-549 (Lung) | 21.22 µM | researchgate.net |

| Piperazine Derivative C-4 | HCT-116 (Colon) | 11.33 µM | researchgate.net |

| Artemisinin-piperazine derivative | MCF-7 (Breast) | 2.1 µM | nih.gov |

| Sulfone of 5-nitrothiazole series | HepG2 (Liver) | Promising selective activity reported. | nih.govnih.gov |

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The structure-activity relationship (SAR) of compounds centered around the this compound core provides a framework for understanding how chemical modifications influence their biological effects. While direct in vitro biological activity data for the parent compound, this compound, is not extensively available in the public domain, a comprehensive analysis can be constructed by examining related chemical structures and the established principles of medicinal chemistry. This analysis focuses on three key aspects: the impact of substituent position and nature on the piperazine ring, the role of the thiolane 1,1-dioxide moiety, and the influence of conformational characteristics on biological interactions.

Influence of Substituent Position and Nature on Biological Responses

The piperazine ring is a common scaffold in medicinal chemistry, and its substitution patterns are critical determinants of pharmacological activity. nih.govmdpi.com The biological responses of this compound analogs are profoundly influenced by the nature and position of substituents on the piperazine nitrogen atom (N-4 position).

The introduction of various substituents at the N-4 position can modulate the molecule's physicochemical properties, such as lipophilicity, polarity, and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and target binding affinity. nih.gov For instance, the addition of bulky or lipophilic groups can enhance binding to hydrophobic pockets within a biological target, while the incorporation of polar or hydrogen-bond donor/acceptor groups can facilitate interactions with specific residues in a binding site.

Research on other classes of piperazine derivatives has demonstrated that aryl or heteroaryl substituents on the piperazine ring often lead to potent biological activities. The electronic properties of these aromatic rings, whether electron-donating or electron-withdrawing, can fine-tune the basicity of the distal piperazine nitrogen and influence receptor interactions. Studies on N-arylpiperazine derivatives have shown that electron-withdrawing groups on the aryl ring can impact activity, though the effect is often dependent on the specific biological target. mdpi.com

The following table summarizes the hypothetical influence of different substituent types at the N-4 position of the piperazine ring on the biological activity of this compound analogs, based on general SAR principles observed in other piperazine-containing compounds.

| Substituent Type at N-4 | Potential Influence on Biological Activity | Rationale |

|---|---|---|

| Small Alkyl Groups (e.g., -CH3, -C2H5) | May provide a baseline level of activity or act as a starting point for further optimization. | Increases lipophilicity to a small extent without adding significant steric bulk. |

| Aryl Groups (e.g., Phenyl, substituted Phenyl) | Can significantly enhance potency through π-π stacking and hydrophobic interactions. Substituents on the aryl ring can further modulate activity. | Allows for diverse interactions with aromatic residues in the binding pocket. Electronic effects of substituents can tune the pKa of the piperazine nitrogen. mdpi.com |

| Heteroaryl Groups (e.g., Pyridinyl, Pyrimidinyl) | May introduce specific hydrogen bonding interactions and improve solubility. | The presence of heteroatoms can act as hydrogen bond acceptors or donors, leading to enhanced target affinity and selectivity. nih.gov |

| Acyl and Sulfonyl Groups | Can modulate the basicity of the piperazine nitrogen and introduce additional interaction points. | These groups can act as hydrogen bond acceptors and influence the conformational preferences of the molecule. |

Role of the Thiolane 1,1-Dioxide Moiety in Pharmacological Profiles

Furthermore, the thiolane 1,1-dioxide ring is chemically stable and resistant to metabolic degradation, which can contribute to a more favorable pharmacokinetic profile. chemimpex.com In the context of drug design, the incorporation of such a stable, polar moiety can be advantageous for improving aqueous solubility and bioavailability.

The table below outlines the potential contributions of the thiolane 1,1-dioxide moiety to the pharmacological profile of the parent compound.

| Property of Thiolane 1,1-Dioxide Moiety | Potential Pharmacological Implication |

|---|---|

| High Polarity | May enhance aqueous solubility and influence the overall pharmacokinetic profile. wikipedia.org |

| Hydrogen Bond Acceptor Capacity | The sulfone oxygens can form hydrogen bonds with amino acid residues in the target protein, contributing to binding affinity. |

| Chemical Stability | Confers metabolic stability to the molecule, potentially leading to a longer duration of action. chemimpex.com |

| Rigid Ring Structure | Provides a defined three-dimensional scaffold that can orient the piperazine substituent towards the binding site of a biological target. |

Conformational Flexibilities and Rigidities in Biological Interactions

The piperazine ring typically exists in a chair conformation, which can undergo ring-flipping. However, the energetic barrier for this inversion and the preferred conformation can be influenced by the nature of the substituents. The conformational flexibility of the piperazine ring can be advantageous, allowing the molecule to adapt its shape to fit into a binding site. nih.gov Conversely, in some cases, a more rigid conformation may be desirable to pre-organize the molecule for optimal binding, thereby reducing the entropic penalty upon binding. acs.org

The thiolane 1,1-dioxide ring is relatively rigid and serves as a stable anchor for the piperazine moiety. This rigidity helps to position the N-4 substituent of the piperazine in a specific region of space, which can be critical for selective receptor engagement. nih.gov

Molecular modeling and conformational analysis of related piperazine derivatives have shown that the interplay between flexible and rigid elements within a molecule is a key determinant of its biological activity. nih.govnih.gov The ability of a molecule to adopt a low-energy conformation that is complementary to the target's binding site is a prerequisite for potent activity.

The following table summarizes the potential impact of conformational features on the biological interactions of this compound derivatives.

| Conformational Feature | Potential Impact on Biological Interactions |

|---|---|

| Piperazine Ring Flexibility | Allows for an induced-fit binding to the target, potentially accommodating various binding pocket shapes. nih.gov |

| Rigidity of the Thiolane 1,1-Dioxide Moiety | Provides a stable scaffold that can lead to higher binding affinity by reducing the entropic cost of binding. |

| Orientation of the N-4 Substituent | The spatial arrangement of the substituent on the piperazine ring is critical for specific interactions with the target and for determining selectivity. |

Future Perspectives and Emerging Research Avenues for 3 Piperazin 1 Ylthiolane 1,1 Dioxide

Development of Advanced Synthetic Methodologies

The efficient and selective synthesis of 3-Piperazin-1-ylthiolane 1,1-dioxide and its derivatives is a cornerstone for unlocking their full potential. Current research is geared towards moving beyond traditional synthetic routes to more advanced and efficient methodologies.

Catalytic Systems and Flow Chemistry: The exploration of novel catalytic systems is a key area of focus. This includes the use of transition metal catalysts to facilitate the key bond-forming reactions, potentially leading to higher yields and milder reaction conditions. Furthermore, the application of flow chemistry is being investigated to enable continuous and scalable production. nih.govnih.govacs.org Flow reactors offer precise control over reaction parameters, enhancing safety and product consistency, which is particularly crucial for pharmaceutical applications. nih.govnih.govacs.org

Photoredox Catalysis: Another promising avenue is the use of visible-light-mediated photoredox catalysis. mdpi.com This approach can enable unique bond formations under mild conditions, often with high selectivity, and is considered a greener alternative to many traditional methods. mdpi.com The application of photoredox catalysis could open up new pathways for the functionalization of the piperazine (B1678402) or thiolane rings. mdpi.com

Enantioselective Synthesis: For many applications, particularly in medicine, the specific stereoisomer of a chiral molecule is of paramount importance. Therefore, the development of enantioselective synthetic methods for 3-substituted thiolane 1,1-dioxides is a critical research area. nih.gov This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, yielding a single, desired enantiomer.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Systems | Higher yields, milder conditions, improved selectivity. researchgate.net | Development of novel transition metal and organocatalysts. |

| Flow Chemistry | Scalability, precise process control, enhanced safety. nih.govnih.govacs.org | Optimization of reactor design and reaction conditions for continuous production. |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, green approach. mdpi.com | Exploration of new photocatalysts and reaction pathways for C-H functionalization. mdpi.com |

| Enantioselective Synthesis | Production of single, biologically active stereoisomers. nih.gov | Design of chiral catalysts and auxiliaries for asymmetric synthesis. nih.gov |

Integration into Multi-Target Ligand Design

The multifactorial nature of complex diseases like neurodegenerative disorders has spurred the development of multi-target-directed ligands (MTDLs). mdpi.comjneonatalsurg.commdpi.com The this compound scaffold is a promising platform for the design of such MTDLs due to the distinct pharmacophoric features of its two core components.

The piperazine moiety is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and kinases. nih.gov The sulfolane (B150427) ring, while less explored in this context, can influence the physicochemical properties of the molecule, such as solubility and metabolic stability, and may also contribute to target binding.

Researchers are exploring the design of derivatives of this compound that can simultaneously modulate multiple targets implicated in diseases like Alzheimer's. jneonatalsurg.comnih.gov For example, a molecule could be designed to inhibit both acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), two key enzymes in Alzheimer's pathology. mdpi.com

| Target Class | Role of Piperazine Moiety | Potential Therapeutic Area |

| GPCRs | Serves as a key interaction motif with the receptor binding pocket. | Neurodegenerative diseases, psychiatric disorders. |

| Kinases | Can be functionalized to target the ATP-binding site. nih.gov | Cancer, inflammatory diseases. |

| Cholinesterases | Can be designed to interact with the active site of AChE and BuChE. nih.gov | Alzheimer's disease. |

Exploration in Materials Science and Functional Polymers

The unique properties of the sulfone group in the thiolane 1,1-dioxide ring make this compound an interesting building block for new materials. Sulfone-containing polymers are known for their high thermal stability, chemical resistance, and excellent mechanical properties. jneonatalsurg.comresearchgate.net

The incorporation of the this compound unit into polymer backbones could lead to the development of novel functional polymers with tailored properties. The piperazine moiety can be functionalized to introduce specific functionalities, such as antimicrobial properties or the ability to coordinate with metal ions. nih.govresearchgate.net

Potential applications in materials science include the development of:

High-performance membranes: For gas separation or water purification, leveraging the thermal and chemical stability of the sulfone group.

Antimicrobial coatings: By functionalizing the piperazine ring with biocidal groups. nih.gov

Smart materials: Polymers that respond to external stimuli, where the piperazine unit could act as a pH-responsive switch.

| Polymer Type | Key Feature from this compound | Potential Application |

| Polysulfones | Thermal and chemical stability from the sulfone group. jneonatalsurg.comresearchgate.net | High-performance engineering plastics, membranes. |

| Functional Polymers | Versatility of the piperazine ring for post-polymerization modification. researchgate.netrsc.org | Antimicrobial surfaces, sensors, drug delivery systems. nih.gov |

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on environmentally friendly chemical processes, researchers are actively seeking sustainable and green chemistry approaches for the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govmdpi.combeilstein-journals.org This technique is being explored for various steps in the synthesis of piperazine and sulfone-containing compounds. researchgate.netnih.gov

Use of Greener Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Research is focused on replacing hazardous solvents with more benign alternatives, such as water or bio-based solvents. researchgate.net

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are being prioritized. This includes the development of catalytic cascade reactions that combine multiple synthetic steps into a single operation.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Energy Efficiency | Microwave-assisted synthesis. nih.govnih.govmdpi.combeilstein-journals.org | Reduced reaction times and energy consumption. |

| Safer Solvents | Use of water or bio-derived solvents. researchgate.net | Reduced environmental pollution and health hazards. |

| Atom Economy | Catalytic cascade reactions. | Minimized waste generation. |

| Renewable Feedstocks | Synthesis from bio-based starting materials. researchgate.net | Reduced reliance on fossil fuels. |

Application in Chemical Biology Tools and Probes

The structural features of this compound also make it an attractive scaffold for the development of chemical biology tools and probes to study complex biological systems.

Fluorescent Probes: By attaching a fluorophore to the piperazine ring, derivatives of this compound could be used as fluorescent probes to visualize and track specific biological targets or processes within living cells. The photophysical properties of such probes can be fine-tuned by modifying the substitution pattern on the aromatic part of the piperazine moiety. nih.govmdpi.comresearchgate.net

Affinity-Based Probes: The compound can be functionalized with a reactive group to create affinity-based probes for protein profiling. nih.gov These probes can covalently bind to the active site of specific enzymes, allowing for their identification and characterization in complex biological samples. nih.gov

Bioconjugation: The piperazine moiety provides a convenient handle for bioconjugation, allowing the compound to be attached to biomolecules such as peptides, proteins, or nucleic acids. acs.org This could be utilized to develop targeted drug delivery systems or to create novel biomaterials. acs.org

| Application | Design Strategy | Potential Use |

| Fluorescent Probes | Covalent attachment of a fluorophore to the piperazine ring. nih.govmdpi.comresearchgate.net | Cellular imaging and target engagement studies. |

| Affinity-Based Probes | Incorporation of a reactive "warhead" for covalent modification of proteins. nih.gov | Enzyme activity profiling and target identification. nih.gov |

| Bioconjugation | Functionalization of the piperazine nitrogen for coupling to biomolecules. acs.org | Targeted drug delivery, development of novel biomaterials. acs.org |

Q & A

Q. What are the key synthetic routes for 3-Piperazin-1-ylthiolane 1,1-dioxide derivatives?

The synthesis of piperazine-containing 1,1-dioxide derivatives typically involves multi-step protocols:

- Step 1 : Chlorination of a thiazinone precursor using PCl₅ under reflux (180°C, 1 h) to yield a 3-chloro intermediate .

- Step 2 : Oxidation of the chlorinated compound with m-CPBA in dichloromethane (0–5°C, 2 h) to form the sulfone (1,1-dioxide) derivative .

- Step 3 : Nucleophilic substitution with a piperazine derivative (e.g., 1-(prop-2-yn-1-yl)piperazine) in dioxane with triethylamine (TEA) at 80°C for 8 h .

- Purification : Column chromatography (silica gel) and recrystallization are standard for isolating pure products .

Q. Key Reaction Table

| Step | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 1 | PCl₅, reflux (180°C, 1 h) | 3-Chloro intermediate | |

| 2 | m-CPBA, DCM, 0–5°C, 2 h | Sulfone (1,1-dioxide) intermediate | |

| 3 | Piperazine derivative, dioxane, TEA, 80°C | Piperazine-coupled product |

Q. Which spectroscopic and analytical methods are critical for characterizing this compound derivatives?

Rigorous characterization requires:

- ¹H/¹³C-NMR : To confirm substituent connectivity and piperazine ring integration (e.g., δ 8.05 ppm for triazole protons in related compounds) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .

- Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .

- Melting Point : Consistency in melting range (e.g., 153–155°C for triazole derivatives) indicates crystallinity .

Advanced Questions

Q. How can reaction yields be optimized for triazole-piperazine conjugations?

Yield optimization strategies include:

- Catalyst Screening : CuI-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity and rate .

- Solvent Selection : Tetrahydrofuran (THF) or dioxane enhances solubility of intermediates .

- Temperature Control : Heating to 80°C accelerates coupling but must avoid decomposition .

- Workup Protocols : Sequential extraction (e.g., ethyl acetate/water) and drying (Na₂SO₄) minimize impurities .

Q. Example Optimization Table

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Catalyst | CuI (10 mol%) | 15–20% | |

| Solvent | THF | 25% vs. DCM | |

| Reaction Time | 8–10 h | Plateau after 10 h |

Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?

Discrepancies may arise due to:

- Solubility Issues : Poor aqueous solubility can mask in vitro activity. Use DMSO stocks with ≤1% final concentration to avoid cytotoxicity .

- Metabolic Instability : Incubate compounds with liver microsomes to assess metabolic degradation .

- Assay Conditions : Validate antibacterial assays (e.g., MIC tests) with controls like ciprofloxacin and check for serum interference .

- Structural Validation : Re-analyze NMR/MS data to confirm the synthesized structure matches the computational model .

Q. What strategies mitigate hemolytic activity while retaining antibacterial efficacy in piperazine-1,1-dioxide derivatives?

- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce hydrophobic interactions with erythrocyte membranes .

- Dose-Response Profiling : Compare hemolytic (HC₅₀) and antibacterial (MIC) values to calculate selectivity indices .

- In Silico Modeling : Use tools like SwissADME to predict blood-brain barrier penetration and adjust logP values (<3 for reduced hemolysis) .

Q. Hemolytic Activity vs. Antibacterial Efficacy

| Compound | MIC (μg/mL) | HC₅₀ (μg/mL) | Selectivity Index (HC₅₀/MIC) |

|---|---|---|---|

| 6a | 8 | >256 | >32 |

| 6d | 16 | 128 | 8 |

Q. How should researchers design dose-response studies for novel piperazine-1,1-dioxide analogs?

- Concentration Range : Test 0.5–128 μg/mL to capture full activity profiles .

- Replicates : Use triplicate wells per concentration to minimize variability.

- Controls : Include growth controls (no compound) and reference antibiotics (e.g., ciprofloxacin) .

- Data Analysis : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) and report ±SEM .

Q. What are common pitfalls in interpreting NMR data for piperazine-containing compounds?

- Dynamic Exchange : Piperazine ring protons may exhibit broadening due to conformational flexibility. Use DMSO-d₆ or elevated temperatures to sharpen peaks .

- Residual Solvents : Peaks from dioxane (~3.7 ppm) or TEA (~1.2 ppm) can overlap with product signals. Purity checks via TLC are critical .

Q. How can researchers validate the stability of this compound derivatives under physiological conditions?

- pH Stability : Incubate compounds in PBS (pH 7.4) and simulate gastric (pH 2) or lysosomal (pH 5) environments for 24 h. Monitor degradation via HPLC .

- Thermal Stability : Store samples at 4°C, 25°C, and 37°C for 1 week. Compare NMR spectra pre- and post-storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.